

# who discovered CEP-28122 ALK inhibitor

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: CEP-28122

CAS No.: 1022958-60-6

Cat. No.: S549068

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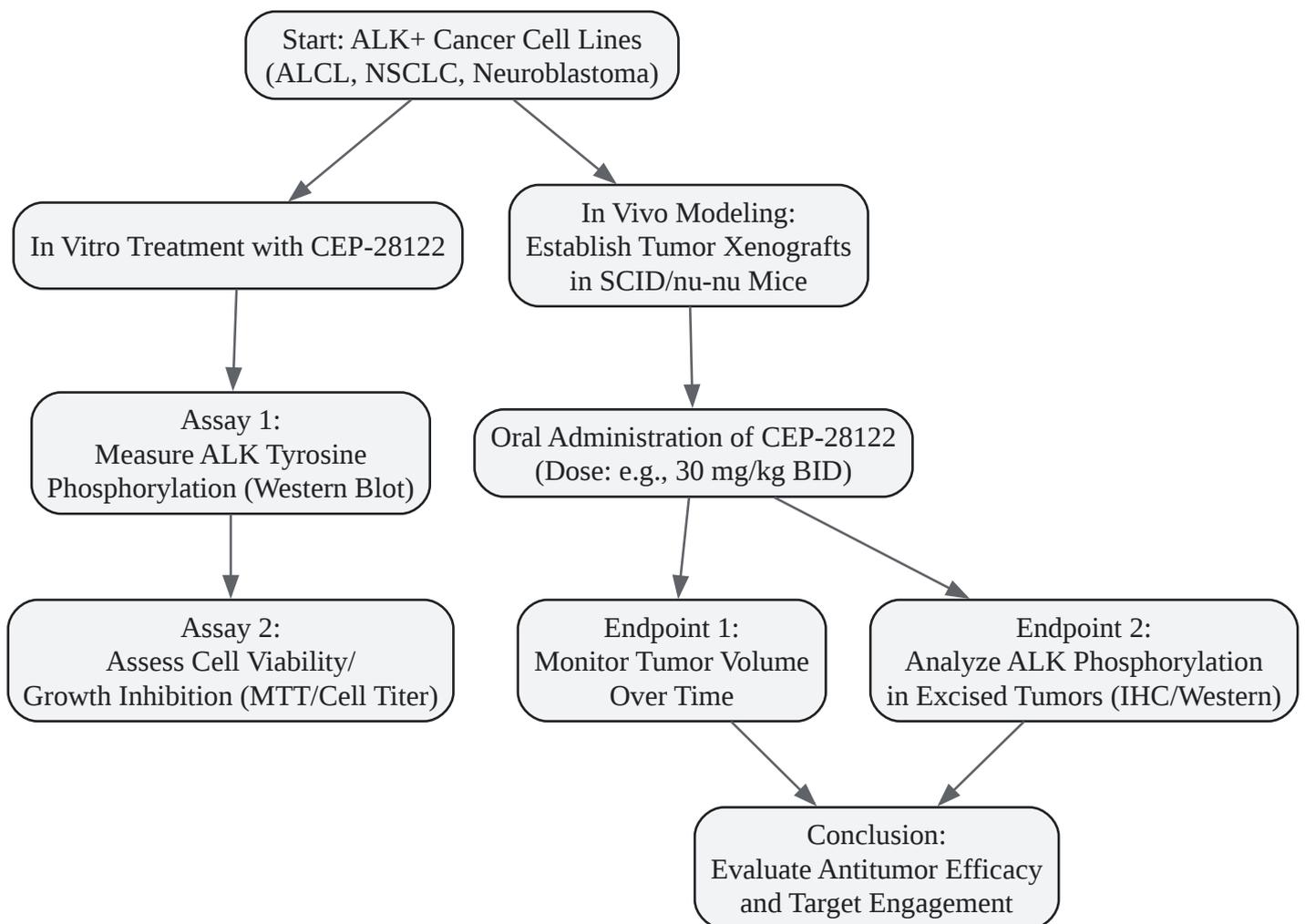
## Key Preclinical Profile of CEP-28122

The table below summarizes the core quantitative data from the initial preclinical studies that demonstrated the potential of **CEP-28122** [1] [2].

Parameter	Details / Value
Primary Target	Anaplastic Lymphoma Kinase (ALK) [1]
Reported IC <sub>50</sub>	1.9 nM (blocks ALK) [2]
Key Mechanism	Inhibits ALK tyrosine phosphorylation & phosphorylation of ALK substrates [1] [2]
Tested Cell Lines	ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), neuroblastoma [1]
In Vivo Efficacy	Dose-dependent antitumor activity & complete/near-complete tumor regressions in ALK-positive xenograft models [1]
Proposed Dosing	30 mg/kg twice daily (in vivo) [1]

## Mechanism of Action and Experimental Workflow

**CEP-28122** is a small molecule designed to inhibit the anaplastic lymphoma kinase (ALK). In cancers with ALK rearrangements or mutations, the ALK signaling pathway is constitutively active, driving uncontrolled cell proliferation and survival [3] [4]. **CEP-28122** acts by blocking ALK tyrosine phosphorylation, thereby deactivating this pathway and leading to growth inhibition and cell death in ALK-dependent cancer cells [1] [2].



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*A simplified workflow of the key in vitro and in vivo experiments used to characterize **CEP-28122**.*

## Development Status and Context

- **Clinical Development Halted:** Despite promising preclinical results, the development of **CEP-28122** for clinical use was terminated. This decision was made after **severe lung toxicity was observed in monkey studies** during IND (Investigational New Drug)-enabling investigations [5].
- **Legacy and Progeny:** The knowledge gained from **CEP-28122** contributed to the development of next-generation compounds. Research efforts shifted towards **CEP-37440**, another ALK inhibitor designed to overcome the limitations of **CEP-28122** [6].

The story of **CEP-28122** is a powerful example of how a promising drug candidate can demonstrate excellent efficacy in preclinical models, yet fail to transition to clinical trials due to unforeseen toxicity. For researchers, its detailed preclinical profile remains a valuable resource for the design of new, safer oncological therapeutics.

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## References

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**Address:** Ontario, CA 91761, United States

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